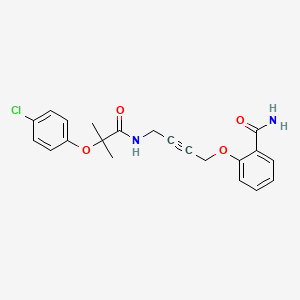

![molecular formula C20H19FN4O3 B2533066 N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-1-(2-(2-フルオロフェノキシ)アセチル)アゼチジン-3-カルボキサミド CAS No. 1448123-03-2](/img/structure/B2533066.png)

N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-1-(2-(2-フルオロフェノキシ)アセチル)アゼチジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

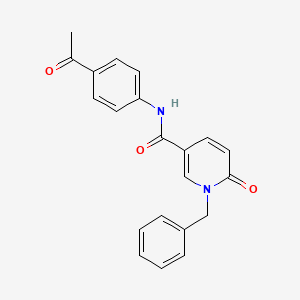

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.

BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗マイコバクテリア活性

この化合物は、有意な抗マイコバクテリア活性を示しています。研究者は、イミダゾ-[2,1-b]-チアゾールおよびベンゾ-[d]-イミダゾ-[2,1-b]-チアゾールカルボキサミドの新規誘導体を合成しており、最も活性な誘導体であるIT10が含まれています。IT10は、マイコバクテリウム・ツベルクローシス(Mtb)H37Raに対して、IC90が7.05μM、IC50が2.32μMを示しました。重要なことに、肺線維芽細胞に対して急性細胞毒性を示しませんでした。 別の化合物であるIT06も、Mtbに対して顕著な活性を示しました .

Mtbの選択的阻害

試験されたイミダゾ-[2,1-b]-チアゾール誘導体は、非結核性マイコバクテリア(NTM)に影響を与えることなく、Mtbを選択的に阻害します。 この選択性は、標的抗TB剤としての可能性を示唆しています .

分子ドッキング研究

活性化合物(IT06およびIT10)について、分子ドッキングとダイナミクス研究を実施し、タンパク質-リガンド複合体における結合パターンと安定性を理解しました。 これらの知見は、作用機序の理解に役立ちます .

CK1δ/ε阻害

別の文脈では、この化合物の誘導体が、カゼインキナーゼ1δ/ε(CK1δ/ε)の強力な阻害剤として調査されています。 これらの阻害剤は、がん研究や治療開発において重要な役割を果たす可能性があります .

合成最適化

研究者は、ベンゾ-[d]イミダゾ[2,1-b]チアゾールの収率を向上させるために、さまざまな合成条件を探求してきました。 たとえば、反応温度を100°Cに上げると、生成物の収率が向上しました .

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c21-14-5-1-4-8-17(14)28-12-19(26)25-10-13(11-25)20(27)22-9-18-23-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2,(H,22,27)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKVGMOINAHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532993.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)

![2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2533003.png)